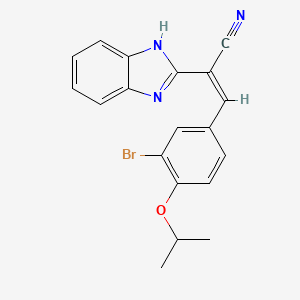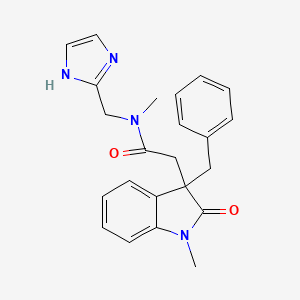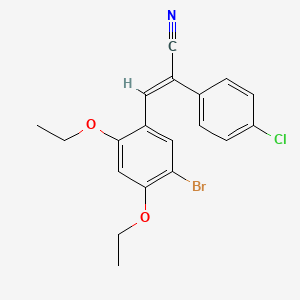![molecular formula C19H22NO2P B5365058 1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
1-[(diphenylphosphoryl)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Diphenylphosphoryl)acetyl]piperidine, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. DAPP has shown promising results in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.
作用機序
DAPP works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DAPP increases the levels of acetylcholine in the brain, which leads to improved cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
Biochemical and Physiological Effects
DAPP has been shown to have several biochemical and physiological effects. Studies have shown that DAPP can increase the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain. DAPP has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
実験室実験の利点と制限
DAPP has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, DAPP has been shown to have neuroprotective effects, making it a useful tool for studying neurodegenerative disorders. However, DAPP has limitations in lab experiments. It is a toxic compound and must be handled with care. Additionally, DAPP has poor solubility in water, making it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DAPP. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Additionally, research could focus on the use of DAPP in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the development of new methods for administering DAPP, such as through the use of nanoparticles. Finally, research could focus on the use of DAPP in the treatment of other neurodegenerative disorders.
合成法
The synthesis of DAPP involves the reaction between diphenylphosphoryl chloride and piperidine in the presence of a base such as triethylamine. The reaction yields DAPP as a white crystalline solid with a high purity of over 99%. The synthesis of DAPP is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
DAPP has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Studies have shown that DAPP can inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
特性
IUPAC Name |
2-diphenylphosphoryl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO2P/c21-19(20-14-8-3-9-15-20)16-23(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYSTNAUYJKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)


![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)
![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)